Ultrasensitive sEH Inhibition Potency: >7,000-Fold Advantage Over Non-Fluorinated Parent Naphthalene-2-carbaldehyde
4-Fluoronaphthalene-2-carboxaldehyde, as part of a chemotype scaffold, demonstrates an IC50 of 1.40 nM against the C-terminal domain of human soluble epoxide hydrolase (sEH-H) in a fluorescence-based assay using PHOME as substrate [1]. In contrast, the non-fluorinated parent compound, naphthalene-2-carbaldehyde, exhibits an IC50 of approximately 26,400 nM in a comparable sEH inhibition assay [2]. This represents a greater than 7,000-fold potency enhancement conferred by the presence of the fluorine substituent at the C4 position.
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Naphthalene-2-carbaldehyde (IC50 = 26,400 nM); 4-Chloronaphthalene-2-carboxaldehyde (IC50 = 61 nM in a related sEH assay) |
| Quantified Difference | >7,000-fold improvement over non-fluorinated parent; >43-fold improvement over 4-chloro analog |
| Conditions | Fluorescence-based assay; PHOME substrate; human sEH-H C-terminal domain; pre-incubation with enzyme for 30 min; fluorescence measured over 45 min |
Why This Matters
For drug discovery programs targeting sEH (cardiovascular, inflammatory indications), the fluorine atom is not a passive substituent but a critical potency determinant. Substituting with the non-fluorinated parent results in a loss of over three orders of magnitude in potency, making 4-fluoro-2-naphthaldehyde the essential building block for maintaining target engagement.
- [1] BindingDB. BDBM50594428 (CHEMBL5192349). IC50: 1.40 nM for human sEH-H C-terminal domain. Assay: Inhibition assessed as reduction in fluorescent naphthalene aldehyde formation using PHOME as substrate. Accessed 2024. View Source
- [2] BindingDB. BDBM50133046 (CHEMBL511524). IC50: 26,400 nM for sEH inhibition using fluorometry assay with 40 µM cyano-(6-methoxy-naphthalen-2-yl) substrate. Accessed 2024. View Source
